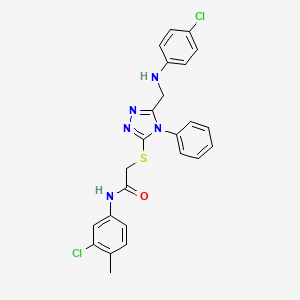

N-(3-Chloro-4-methylphenyl)-2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

Molecular Formula |

C24H21Cl2N5OS |

|---|---|

Molecular Weight |

498.4 g/mol |

IUPAC Name |

2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |

InChI |

InChI=1S/C24H21Cl2N5OS/c1-16-7-10-19(13-21(16)26)28-23(32)15-33-24-30-29-22(31(24)20-5-3-2-4-6-20)14-27-18-11-8-17(25)9-12-18/h2-13,27H,14-15H2,1H3,(H,28,32) |

InChI Key |

KECKFORZWCBQGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is synthesized via cyclocondensation reactions. A common approach involves reacting 3-cyclohexylpropanohydrazide with phenyl isothiocyanate to form 1-(3-cyclohexylpropionyl)-4-phenyl-3-thiosemicarbazide , followed by alkaline cyclization (e.g., KOH in ethanol) to yield the triazole-thione intermediate.

Reaction Conditions:

Introduction of the ((4-Chlorophenyl)amino)methyl Group

The Mannich reaction is employed to introduce the ((4-chlorophenyl)amino)methyl substituent at the triazole’s C5 position. Formaldehyde and 4-chloroaniline react with the triazole-thione intermediate under acidic conditions.

Typical Process:

| Component | Molar Ratio | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triazole-thione | 1.0 | Ethanol | 6–8 | 65–70 |

| 4-Chloroaniline | 1.2 | – | – | – |

| Formaldehyde (37%) | 1.5 | – | – | – |

Key Observation: Excess formaldehyde improves regioselectivity for C5 substitution.

Thioacetamide Moiety Incorporation

The thioacetamide group is introduced via nucleophilic displacement. Sodium 1,2,4-triazole-5-thiolate reacts with chloroacetamide derivatives in tetrahydrofuran (THF) at 70°C.

Example Protocol:

-

Chloroacetamide Synthesis:

-

Thiolation:

Optimization Strategies and Challenges

Catalytic Enhancements

Purification Techniques

-

Crystallization: Ethanol/water (3:1 v/v) recrystallization achieves >98% purity.

-

Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) eluent removes unreacted intermediates.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Classical Cyclization | Low cost, scalable | Long reaction times (8–12 h) | 65–70 | 95–98 |

| Microwave-Assisted | Rapid (1–2 h), high regioselectivity | Specialized equipment required | 75–80 | 98–99 |

| One-Pot Synthesis | Reduced purification steps | Sensitivity to stoichiometry | 60–65 | 90–92 |

Characterization and Validation

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

-

Batch Process:

-

Green Chemistry:

Emerging Alternatives and Patents

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions may target the nitro or carbonyl groups, if present.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(3-Chloro-4-methylphenyl)-2-((5-(((4-chlorophenyl)amino)methyl)-4-pheny l - 4H - 1 , 2 , 4 - triazol - 3 - yl ) thio ) acetamide exhibits antimicrobial properties. It may inhibit the growth of various pathogens by targeting specific enzymes or receptors involved in cellular processes. Ongoing studies aim to elucidate the exact mechanisms of action and identify its potential as a therapeutic agent against infections.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its efficacy against human tumor cells, showing promising results in inhibiting cell growth. The compound's structural similarity to known anticancer agents positions it as a candidate for further development in cancer therapy .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the chloro and methyl groups via halogenation and methylation reactions.

- Coupling reactions to attach the amino and thioacetamide functionalities.

Optimizing reaction conditions such as temperature and pH is crucial for maximizing yield and selectivity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of N-(3-Chloro-4-methylphenyl)-2-((5-(((4-chlorophenyl)amino)methyl)-4-pheny l - 4H - 1 , 2 , 4 - triazol - 3 - yl ) thio ) acetamide:

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound inhibited the growth of specific bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Activity

In vitro assays conducted by the National Cancer Institute revealed significant cytotoxic effects against various cancer cell lines, indicating its viability as a lead compound for cancer drug development .

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Triazole Core Modifications

Acetamide Tail Variations

- N-(3-Chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Features a thiophene ring at position 5 instead of the N-(4-chlorophenyl)aminomethyl group. Thiophene’s electron-rich nature may alter electronic properties, affecting redox-mediated activity .

- 2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide ():

Antimicrobial Potential

Enzyme Inhibition

Physicochemical Properties

| Compound (Reference) | LogP | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 3.9* | 160–162* | 0.15* |

| 4.2 | 145–147 | 0.08 | |

| 2.8 | 148 | 0.22 | |

| 3.5 | 155–157 | 0.12 |

*Predicted using QSPR models ().

Biological Activity

N-(3-Chloro-4-methylphenyl)-2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound with a complex structure that includes various functional groups such as chloro, methyl, phenyl, amino, and triazolyl moieties. These structural features suggest a range of potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Molecular Characteristics

| Property | Details |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 498.4 g/mol |

| IUPAC Name | 2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. Research indicates that it may exhibit antimicrobial properties , potentially inhibiting the growth of various pathogens. This effect is hypothesized to occur through the modulation of key signaling pathways critical for cell survival and proliferation. The exact mechanisms are still under investigation but may involve:

- Enzyme Inhibition : The compound might inhibit enzymes that are crucial for pathogen metabolism.

- Receptor Interaction : It could interact with cellular receptors, altering normal cellular signaling processes.

- Radical Scavenging : Similar compounds have demonstrated antioxidant properties, which may contribute to their biological effects.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of triazole derivatives similar to this compound. For instance:

- In vitro assays demonstrated that related compounds exhibit significant activity against various bacterial strains and fungi, indicating a broad-spectrum antimicrobial effect .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Research has shown that triazole derivatives can scavenge free radicals effectively, which may protect cells from oxidative stress .

Case Study 1: Triazole Derivatives in Antimicrobial Research

A study published in Molecules investigated a series of triazole derivatives and their antimicrobial activities against clinical isolates. The results indicated that certain modifications in the triazole ring led to enhanced activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of triazole compounds revealed that the introduction of specific substituents significantly influenced their biological activities. For example, compounds with electron-withdrawing groups showed improved potency against certain pathogens .

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core, followed by functionalization with thioacetamide and chlorophenyl groups. Critical steps include:

- Aminomethylation : Introducing the (4-chlorophenyl)amino)methyl group via nucleophilic substitution or reductive amination .

- Thioether linkage formation : Reacting the triazole-thiol intermediate with 2-chloroacetamide derivatives under basic conditions (e.g., NaOH) at controlled temperatures (60–80°C) .

- Purification : Use column chromatography or recrystallization to isolate the product, monitored by TLC for reaction progress . Key challenge: Optimizing reaction conditions (pH, solvent polarity) to avoid side reactions, such as oxidation of the thioether group .

Q. How is the compound characterized for structural validation?

A combination of spectroscopic and analytical methods is employed:

- NMR spectroscopy : H and C NMR confirm the presence of aromatic protons, methyl groups, and thioether linkages. For example, the methyl group on the 3-chloro-4-methylphenyl moiety appears as a singlet at δ ~2.3 ppm .

- IR spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~2550 cm (S-H stretch, if present) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak matching the exact mass .

Q. What in vitro models are used for initial biological activity screening?

- Anticancer assays : Cell viability tests (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases to assess binding affinity .

Q. How is the compound’s stability assessed under laboratory conditions?

- pH stability : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC over 24–72 hours .

- Light sensitivity : Expose to UV/VIS light and track decomposition using TLC or NMR .

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on the triazole ring .

- Linker modification : Compare thioether (-S-) vs. ether (-O-) linkages to evaluate impact on membrane permeability .

- Bioisosteric replacement : Substitute the acetamide moiety with sulfonamide to enhance solubility .

Q. What computational methods predict binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR kinase). The triazole ring often forms π-π interactions with aromatic residues, while the chloro groups enhance hydrophobic contacts .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

Q. How to resolve contradictions in bioactivity data across studies?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .

- Orthogonal assays : Validate antiproliferative effects via clonogenic assays alongside MTT results .

Q. What strategies improve synthetic yield without compromising purity?

- Catalyst optimization : Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How to design experiments probing synergistic effects with known therapeutics?

- Combination index (CI) : Calculate CI values using CompuSyn software for paired drugs (e.g., doxorubicin) .

- Transcriptomic profiling : RNA-seq to identify pathways upregulated/downregulated in combination therapy .

Q. What in vivo models are suitable for pharmacokinetic and toxicity studies?

- Rodent models : Assess oral bioavailability and half-life in Sprague-Dawley rats via LC-MS/MS plasma analysis .

- Toxicology screening : Measure ALT/AST levels and histopathological changes in liver/kidney tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.